REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](=[O:11])[CH3:10].[Cr](Cl)([O-])(=O)=[O:13].[NH+]1C=CC=CC=1>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:13])[C:9](=[O:11])[CH3:10] |f:1.2|
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Name
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|
Quantity
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10.8 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)CC(C)=O
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Name
|
|
Quantity
|
41.418 g
|
Type
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reactant
|
Smiles
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[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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279 mL
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Type
|
solvent
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Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed under vigorous stirring
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Type
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CUSTOM
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Details
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he mixture was removed
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Type
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TEMPERATURE
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Details
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from heat
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Type
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CONCENTRATION
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Details
|
The mixture was concentrated in vacuo
|
Type
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CUSTOM
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Details
|
to give a dark red syrup
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Type
|
CUSTOM
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Details
|
The crude mixture was purified by column chromatography on a 120 g of Redi-Sep™ column
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Type
|
CUSTOM
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Details
|
over 28 min
|
Duration
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28 min
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=CC=C1)C(C(C)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |